Cas no 16013-06-2 (1,2,4-Oxadiazole, 3-(4-methylphenyl)-)
1,2,4-Oxadiazole, 3-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole, 3-(4-methylphenyl)-
- (4-methylphenyl)-1,2,4-oxadiazole
- 3-(4-methylphenyl)-1,2,4-oxadiazole
- WKZZREFREGLEGB-UHFFFAOYSA-N
- 16013-06-2
- SCHEMBL6854121
- BS-31121
-
- Inchi: 1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3
- InChI Key: WKZZREFREGLEGB-UHFFFAOYSA-N
- SMILES: O1C=NC(C2C=CC(C)=CC=2)=N1
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
1,2,4-Oxadiazole, 3-(4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321659-1g |
3-(4-Methylphenyl)-1,2,4-oxadiazole |
16013-06-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR954602-1g |
3-(4-Methylphenyl)-1,2,4-oxadiazole |
16013-06-2 | 98% | 1g |
£435.00 | 2025-02-21 | |
| A2B Chem LLC | AI37776-1g |
3-(4-Methylphenyl)-1,2,4-oxadiazole |
16013-06-2 | 98% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AI37776-5g |
3-(4-Methylphenyl)-1,2,4-oxadiazole |
16013-06-2 | 98% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AI37776-10g |
3-(4-Methylphenyl)-1,2,4-oxadiazole |
16013-06-2 | 98% | 10g |
$662.00 | 2024-04-20 | |
| 1PlusChem | 1P00HZ1S-10g |
1,2,4-Oxadiazole, 3-(4-methylphenyl)- |
16013-06-2 | 98% | 10g |
$704.00 | 2025-02-28 | |
| 1PlusChem | 1P00HZ1S-5g |
1,2,4-Oxadiazole, 3-(4-methylphenyl)- |
16013-06-2 | 98% | 5g |
$429.00 | 2025-02-28 | |
| 1PlusChem | 1P00HZ1S-1g |
1,2,4-Oxadiazole, 3-(4-methylphenyl)- |
16013-06-2 | 98% | 1g |
$150.00 | 2025-02-28 |
1,2,4-Oxadiazole, 3-(4-methylphenyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1,2,4-Oxadiazole, 3-(4-methylphenyl)-
Recent Advances in the Study of 1,2,4-Oxadiazole, 3-(4-methylphenyl)- (CAS: 16013-06-2) in Chemical Biology and Pharmaceutical Research
The compound 1,2,4-Oxadiazole, 3-(4-methylphenyl)- (CAS: 16013-06-2) has garnered significant attention in recent years due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, characterized by its oxadiazole ring substituted with a 4-methylphenyl group, has been the focus of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. This research brief consolidates the latest findings on this compound, highlighting its role in medicinal chemistry and its implications for future drug development.
Recent studies have elucidated the synthetic methodologies for 1,2,4-Oxadiazole, 3-(4-methylphenyl)-, with a particular emphasis on green chemistry approaches. Researchers have developed efficient one-pot synthesis techniques that minimize waste and reduce the use of hazardous reagents. These advancements not only enhance the scalability of production but also align with the growing demand for sustainable pharmaceutical manufacturing practices. The compound's stability under physiological conditions has been confirmed, making it a promising candidate for further pharmacological evaluation.
In the realm of biological activity, 1,2,4-Oxadiazole, 3-(4-methylphenyl)- has demonstrated notable anti-inflammatory and antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects on key inflammatory mediators such as COX-2 and TNF-α, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been documented, with mechanistic studies pointing to its ability to disrupt bacterial cell wall synthesis.
Further investigations have explored the compound's interactions with various molecular targets, including enzymes and receptors implicated in cancer progression. Preliminary data indicate that 1,2,4-Oxadiazole, 3-(4-methylphenyl)- may act as an inhibitor of protein kinases involved in cell proliferation and survival pathways. These findings have spurred interest in its potential application as an anticancer agent, with ongoing studies focusing on optimizing its selectivity and efficacy in preclinical models.
The pharmacokinetic profile of 1,2,4-Oxadiazole, 3-(4-methylphenyl)- has also been a subject of recent research. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable oral bioavailability and moderate plasma protein binding. These characteristics, coupled with its low toxicity profile in animal models, underscore its suitability for further development as a therapeutic agent. However, challenges such as metabolic stability and potential drug-drug interactions warrant additional investigation to fully assess its clinical viability.
In conclusion, the compound 1,2,4-Oxadiazole, 3-(4-methylphenyl)- (CAS: 16013-06-2) represents a promising scaffold in medicinal chemistry, with demonstrated biological activities and therapeutic potential. Continued research efforts are needed to optimize its pharmacological properties, elucidate its mechanisms of action, and advance its development into clinically relevant drugs. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of derivatives with enhanced efficacy and safety profiles, paving the way for novel treatments in inflammation, infectious diseases, and oncology.
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